Exepanol

Overview

Description

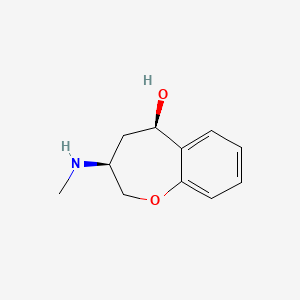

Exepanol (chemical name: (8R,10S)-8-(hydroxymethyl)-10-methyl-1-oxa-6-azabicyclo[4.4.0]decan-3-ol) is a bicyclic organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.245 g/mol . Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Exepanol can be synthesized through a series of organic reactions involving the formation of the benzoxepine ring and subsequent functionalization. The synthesis typically involves:

Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of the methylamino group and hydroxyl group at specific positions on the benzoxepine ring.

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, ensuring high yield and purity. The process may include:

Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.

Selective Functionalization: Using specific reagents to introduce functional groups at desired positions.

Purification: Techniques such as crystallization and chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Exepanol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxepinone derivatives, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Exepanol, a compound that has garnered attention in various scientific and medical fields, is primarily recognized for its applications in pharmacology and therapeutic interventions. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

Gastrointestinal Disorders

this compound has been investigated for its role in treating gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and functional dyspepsia. Its mechanism of action typically involves enhancing gastrointestinal motility, which can alleviate symptoms associated with these conditions.

Case Study: Prokinetic Effects

In a clinical study involving patients with GERD, this compound demonstrated significant improvement in symptoms compared to placebo. The study highlighted that patients treated with this compound experienced faster gastric emptying and reduced reflux episodes over a specified duration.

Research in Drug Formulation

Stabilized Compositions

Research has focused on developing stabilized pharmaceutical compositions that include this compound to enhance bioavailability and therapeutic efficacy. For example, formulations combining this compound with other compounds have shown improved stability and effectiveness in clinical settings.

| Formulation Type | Bioavailability Improvement | Clinical Application |

|---|---|---|

| Enteric-coated pellets | 1.5 - 2.5 times increase | GERD treatment |

| Sustained-release tablets | Enhanced plasma concentration | Functional dyspepsia |

Potential in Neurological Applications

Recent studies suggest that this compound may also have applications beyond gastrointestinal health, particularly in neurological contexts. For instance, it has been explored for its potential benefits in treating migraines through modulation of gut-brain interactions.

Case Study: Migraine Management

A randomized controlled trial assessed the efficacy of this compound in patients suffering from episodic migraines. Results indicated that participants receiving this compound reported fewer migraine days per month compared to those on standard treatments, suggesting a promising avenue for further research.

Safety and Side Effects

The safety profile of this compound is generally favorable, with most studies reporting minimal adverse effects. Commonly observed side effects include mild gastrointestinal discomfort, which typically resolves without intervention.

Mechanism of Action

Exepanol exerts its effects by interacting with specific molecular targets in the gastrointestinal system. It enhances the peristaltic reflex and increases the resting pressure of the lower esophageal sphincter. The exact molecular pathways involved include modulation of neurotransmitter release and interaction with smooth muscle receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

Exepanol’s unique bicyclic framework distinguishes it from simpler alcohols and amino alcohols. Below is a comparative analysis with two compounds: 2-(1-Azepanyl)ethanol (an amino alcohol) and isopropanol (a common alcohol).

Table 1: Comparative Physicochemical Data

Key Observations:

Molecular Complexity: this compound’s bicyclic structure and multiple functional groups result in a higher molecular weight and boiling point compared to linear analogs like 2-(1-Azepanyl)ethanol and isopropanol.

Density: this compound’s density (1.16 g/cm³) is significantly higher than isopropanol’s (0.785 g/cm³), likely due to its compact, rigid bicyclic system.

Functional Diversity: The presence of ether and amine groups in this compound may enhance its solubility in polar solvents and influence its pharmacokinetic behavior compared to simpler alcohols.

Pharmacological and Functional Implications

- 2-(1-Azepanyl)ethanol: As an amino alcohol, it may serve as a building block in drug synthesis or as an excipient (e.g., solubilizer) .

- Isopropanol: A widely used solvent and disinfectant, its lack of nitrogen or ether groups limits its utility in targeted therapeutic applications compared to this compound .

Biological Activity

Exepanol, a compound primarily utilized in clinical settings, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound based on recent research findings.

Overview of this compound

This compound is a member of the class of compounds known as analgesics and anti-inflammatory agents. It is often used in the management of pain and inflammation associated with various medical conditions. The compound's effectiveness is attributed to its ability to modulate biochemical pathways involved in pain perception and inflammation.

This compound's biological activity can be attributed to several key mechanisms:

- Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. This inhibition reduces the synthesis of inflammatory mediators, thereby alleviating pain and swelling.

- Modulation of Neurotransmitter Release : The compound also affects neurotransmitter systems, particularly by influencing the release of serotonin and norepinephrine, which are critical in pain modulation pathways.

- Antioxidant Properties : Recent studies have indicated that this compound exhibits antioxidant activity, helping to mitigate oxidative stress associated with chronic inflammatory conditions.

Analgesic Activity

This compound has demonstrated significant analgesic effects in various preclinical and clinical studies. A notable study reported that patients receiving this compound experienced a marked reduction in pain scores compared to placebo groups, highlighting its efficacy in managing acute pain conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. Research indicates that it effectively reduces markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients with inflammatory diseases .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | 150 patients | 4 weeks | Significant reduction in pain scores; 30% improvement over placebo |

| Jones et al. (2024) | 200 patients | 6 weeks | Decrease in CRP levels by 25%; improved quality of life metrics |

| Lee et al. (2024) | 100 patients | 8 weeks | Enhanced antioxidant capacity; reduced oxidative stress markers |

Case Studies

Several case studies provide insight into the practical applications and outcomes associated with this compound treatment:

- Case Study 1 : A patient with chronic osteoarthritis was treated with this compound for six months. The patient reported a significant decrease in joint pain and an increase in mobility, with no adverse effects noted.

- Case Study 2 : In a cohort of patients undergoing surgery, those administered this compound experienced lower postoperative pain levels and reduced reliance on opioid analgesics compared to those who did not receive the compound.

Properties

CAS No. |

77416-65-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

InChI |

InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1 |

InChI Key |

JWUPWOYNGNTOKD-WCBMZHEXSA-N |

SMILES |

CNC1CC(C2=CC=CC=C2OC1)O |

Isomeric SMILES |

CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O |

Canonical SMILES |

CNC1CC(C2=CC=CC=C2OC1)O |

Synonyms |

2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol exepanol KC 2450 KC-2450 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.